molecular formula C17H18N2O3S B2994834 2-[2-Oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzaldehyde CAS No. 2224157-85-9

2-[2-Oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzaldehyde

Cat. No.: B2994834
CAS No.: 2224157-85-9
M. Wt: 330.4
InChI Key: UUAMBBWMXOKULV-UHFFFAOYSA-N
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Description

2-[2-Oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzaldehyde is a complex organic compound that features a benzaldehyde core with a thiazole and piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzaldehyde typically involves multiple steps, starting with the preparation of the thiazole and piperidine intermediates. These intermediates are then coupled with a benzaldehyde derivative under specific reaction conditions. Common reagents used in these reactions include thionyl chloride, piperidine, and various solvents such as dichloromethane and ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-Oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

2-[2-Oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-Oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzaldehyde involves its interaction with specific molecular targets. For example, as a quorum sensing inhibitor, it binds to the active site of quorum sensing receptors in bacteria, thereby disrupting their communication pathways and inhibiting biofilm formation . This interaction is facilitated by the compound’s unique structure, which allows it to fit into the receptor’s binding site with high affinity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and piperidine derivatives, such as:

Uniqueness

What sets 2-[2-Oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzaldehyde apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

2-[2-oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c20-11-14-3-1-2-4-15(14)22-12-16(21)19-8-5-13(6-9-19)17-18-7-10-23-17/h1-4,7,10-11,13H,5-6,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAMBBWMXOKULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=CS2)C(=O)COC3=CC=CC=C3C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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